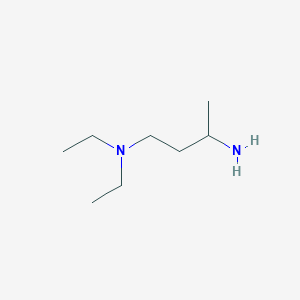

(3-Aminobutyl)diethylamine

Description

Contextualizing (3-Aminobutyl)diethylamine within the Broader Landscape of Aliphatic Diamines

This compound, systematically named N(1),N(1)-diethylbutane-1,3-diamine, is an aliphatic diamine with the chemical formula C8H20N2. americanelements.combiosynth.com Its structure is characterized by a four-carbon butane (B89635) backbone with two amine groups: a primary amine at the third carbon and a tertiary amine (a diethylamino group) at the first position. americanelements.com This asymmetric arrangement of a primary and a tertiary amine group on a branched alkyl chain distinguishes it from simpler linear diamines like 1,4-diaminobutane (B46682) or symmetrically substituted diamines.

Aliphatic diamines are a significant class of organic compounds that serve as crucial intermediates and building blocks in a wide array of chemical applications. google.com They are fundamental in the synthesis of polyamides, polyurethanes, and polyureas, where the two amine groups can react with difunctional compounds to form long polymer chains. google.comchemmethod.com The properties of the resulting polymers, such as flexibility and thermal stability, are directly influenced by the structure of the diamine monomer. acs.orgscirp.org

The reactivity of aliphatic diamines is largely dictated by the nature of their amine groups (primary, secondary, or tertiary) and the steric hindrance around them. Primary amines are generally more reactive than secondary amines, which are in turn more reactive than tertiary amines in many reactions, such as those with isocyanates. tri-iso.com In the case of this compound, the presence of both a reactive primary amine and a less reactive, sterically hindered tertiary amine offers potential for selective functionalization and use as a versatile scaffold in chemical synthesis.

A comparison with its structural isomers and related compounds highlights its unique position. For instance, N,N-diethyl-1,4-butanediamine is a structural isomer with a similar diethylamino group but a different placement of the primary amine. cymitquimica.com Another related compound, N,N,N',N'-Tetramethyl-1,3-butanediamine, features two tertiary amine groups on the same 1,3-butanediamine (B1605388) backbone. The distinct combination of functionalities in this compound suggests specialized applications where differential reactivity is desired.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| This compound | 13022-88-3 | C8H20N2 | 144.26 | Asymmetric; one primary and one tertiary amine |

| N,N-Diethyl-1,4-butanediamine | 27431-62-5 | C8H20N2 | 144.26 | Linear chain; one primary and one tertiary amine |

| 1,4-Diaminobutane (Putrescine) | 110-60-1 | C4H12N2 | 88.15 | Symmetric; two primary amines |

| N,N,N',N'-Tetramethyl-1,3-butanediamine | 97-84-7 | C8H20N2 | 144.26 | Branched chain; two tertiary amines |

Historical Trajectories and Milestones in Aminobutyl and Diethylamine (B46881) Chemistry

The chemistry of this compound is rooted in the historical development of research into its constituent functional parts: the aminobutyl group and the diethylamine group. The study of simple aliphatic amines began in the 19th century, with significant progress in their synthesis and characterization.

Diethylamine , a secondary amine, has a long history in industrial chemistry. It is produced together with ethylamine (B1201723) and triethylamine (B128534) via the alumina-catalyzed reaction of ethanol (B145695) and ammonia (B1221849). wikipedia.org This process, developed in the 20th century, made ethylamines widely available for a variety of applications, including as precursors for corrosion inhibitors, rubber processing chemicals, and pharmaceuticals. wikipedia.org The well-established reactivity of diethylamine, particularly its nucleophilic character, has made it a staple in organic synthesis. wikipedia.org

n-Butylamine , a primary amine, and its isomers are typically produced from the corresponding butanols by reaction with ammonia. wikipedia.org Like other primary alkylamines, its chemistry has been extensively explored, focusing on reactions like alkylation, acylation, and condensation with carbonyl compounds. wikipedia.org The study of butanediamines, such as 1,4-diaminobutane (putrescine), has been significant in both industrial polymer chemistry and in understanding biological processes.

The synthesis of more complex, substituted diamines like this compound represents a convergence of these historical streams. The development of methods for the selective synthesis of unsymmetrical diamines has been a key milestone. For example, synthetic routes often involve multi-step processes, such as the reductive amination of an appropriate keto-amine or the alkylation of a protected diamine, to achieve the desired structure. nih.gov These advancements allow for the creation of tailored molecules with specific functionalities at different points in the carbon chain.

Emerging Research Paradigms for Functionalized Amines

Modern chemical research is increasingly focused on the development of "functionalized amines"—molecules that contain one or more amine groups alongside other reactive sites or structural complexities. These compounds are at the forefront of several emerging research paradigms, driven by the demand for novel materials, catalysts, and therapeutic agents.

One major area of research is the use of functionalized amines as monomers for high-performance polymers. chemmethod.com By incorporating specific functional groups into the diamine structure, chemists can fine-tune the properties of resulting polyamides or polyimides, enhancing characteristics like thermal resistance or solubility. chemmethod.com

In the field of catalysis, functionalized amines are gaining attention. Recent studies have explored their use in photoredox catalysis, where they can act as substrates or catalysts to enable new types of chemical transformations. bohrium.com The ability to control the oxidation of amines allows for the generation of radical intermediates that can participate in complex bond-forming reactions. bohrium.com The unique electronic and steric environment of each amine in a molecule like this compound could be exploited in the design of new ligands for metal-catalyzed reactions.

Furthermore, the synthesis of novel functionalized amines is a key strategy in drug discovery. illinois.edu Over 40% of drugs and drug candidates contain an amine functional group, with tertiary amines being particularly common. illinois.edu The development of new, efficient methods to create structurally diverse amines, such as C-H amination cross-coupling reactions, is accelerating the discovery of new bioactive molecules. illinois.edu Functionalized diamines are also investigated for their ability to bind to metal ions, with potential applications as fluoroionophores or in the development of metal-based therapeutic agents. researchgate.netgrafiati.com The photocaging of aliphatic diamines is another novel approach, allowing for the light-induced release of the reactive diamine to trigger self-assembly or other chemical events. researchgate.net

These emerging paradigms highlight the shift towards creating highly tailored molecules where the amine functionality is precisely positioned to achieve a specific outcome. Compounds like this compound, with their distinct combination of primary and tertiary amine centers, represent valuable platforms for exploration within these advanced research frontiers.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-N,1-N-diethylbutane-1,3-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20N2/c1-4-10(5-2)7-6-8(3)9/h8H,4-7,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYILNZVZVCMGRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCC(C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601303382 | |

| Record name | N1,N1-Diethyl-1,3-butanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601303382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13022-88-3 | |

| Record name | N1,N1-Diethyl-1,3-butanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13022-88-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N1,N1-Diethyl-1,3-butanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601303382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Aminobutyl Diethylamine and Its Derivatives

Strategic Approaches to Carbon-Nitrogen Bond Formation

The assembly of the (3-Aminobutyl)diethylamine scaffold is primarily concerned with the efficient formation of its two distinct amine functionalities: the primary amino group on the butyl chain and the tertiary diethylamino group.

Amination Reactions and Alkylation Pathways

Amination involves the introduction of an amine group into an organic molecule. In the context of synthesizing this compound, this can be achieved through various pathways. One of the most direct methods for forming C-N bonds is through the alkylation of an amine, where an amine acts as a nucleophile to displace a leaving group from an alkyl halide.

However, direct alkylation of primary amines can be difficult to control, often leading to mixtures of primary, secondary, and tertiary amines. masterorganicchemistry.com A more controlled approach involves the reaction of a suitable difunctionalized butane (B89635) with diethylamine (B46881). For instance, a common industrial strategy for similar diamines involves reacting a chloro-amine hydrochloride salt with an amine. A patented method for producing N,N-diethylethylenediamine involves the reaction of diethylamine with 2-chloroethylamine (B1212225) hydrochloride in an autoclave, using sodium methoxide (B1231860) as an acid-binding agent. google.com A similar strategy could be envisioned for this compound, starting from a 3-halo-1-aminobutane or a 1-halo-3-aminobutane derivative and reacting it with diethylamine.

Table 1: Example of Alkylation for Diamine Synthesis This table is based on an analogous synthesis of N,N-diethylethylenediamine. google.com

| Reactant 1 | Reactant 2 | Acid Scavenger | Catalyst | Temperature | Pressure | Yield |

| Diethylamine | 2-Chloroethylamine HCl | Sodium Methoxide | Cuprous Chloride | 150°C | 1 MPa | High |

Reductive Amination Strategies for Aminobutyl Chain Elongation

Reductive amination, also known as reductive alkylation, is a powerful and widely used method for synthesizing amines from carbonyl compounds (aldehydes or ketones). wikipedia.orglibretexts.org This two-step, often one-pot, process first involves the formation of an imine or enamine intermediate from the reaction of a carbonyl compound with a primary or secondary amine, respectively. chemistrysteps.com This intermediate is then reduced to form the corresponding amine. masterorganicchemistry.comchemistrysteps.com This method avoids the over-alkylation problems associated with direct alkylation. masterorganicchemistry.com

To construct the this compound framework, one could employ a reductive amination strategy in several ways. For example, 4-(diethylamino)-2-butanone could be subjected to reductive amination with ammonia (B1221849) or an ammonia source (like ammonium (B1175870) chloride) to form the primary amine at the 3-position. chemistrysteps.com

A variety of reducing agents can be used, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly effective. masterorganicchemistry.com NaBH3CN is a mild reducing agent that is selective for the iminium ion intermediate over the starting ketone or aldehyde, which is advantageous for one-pot reactions. masterorganicchemistry.comwikipedia.org

Table 2: Common Reducing Agents in Reductive Amination

| Reducing Agent | Key Features | Reference |

| Sodium Cyanoborohydride (NaBH3CN) | Mild and selective for imines/iminium ions over carbonyls; effective in one-pot reactions. | masterorganicchemistry.comwikipedia.org |

| Sodium Triacetoxyborohydride (NaBH(OAc)3) | A non-toxic alternative to NaBH3CN, also mild and selective. | masterorganicchemistry.com |

| Sodium Borohydride (NaBH4) | A stronger reducing agent; can reduce the starting carbonyl if not managed carefully. | masterorganicchemistry.comchemistrysteps.com |

| Catalytic Hydrogenation (H2/Pd, Pt, Ni) | A common method for direct reductive amination where the imine is reduced as it forms. | wikipedia.org |

Direct and Indirect Synthetic Routes to Diethylaminoalkyl Moieties

The synthesis of the diethylaminoalkyl portion of the molecule can be approached directly or indirectly.

Direct Routes: These methods involve installing the complete diethylamino group in a single step. An example is the reaction of a primary amino group on the butyl chain with an ethylating agent, such as ethyl halide. However, as mentioned, this approach can suffer from a lack of selectivity. A more controlled direct route is the reductive amination of a primary amine with an excess of acetaldehyde (B116499), followed by reduction, to introduce two ethyl groups.

Indirect Routes: These routes build the diethylamino group sequentially. For instance, a primary amine can be first mono-alkylated to form the ethylamino derivative. This secondary amine can then be acylated (e.g., with acetyl chloride) and the resulting amide reduced (e.g., with LiAlH4) to yield the final diethylamino product. Another indirect approach involves the hydrolysis of N,N-diethylamides, such as the hydrolysis of N,N-diethylformamide with hydrochloric acid to produce diethylamine, which can then be used as a building block. sciencemadness.org

Stereoselective Synthesis and Chiral Induction in this compound Frameworks

The carbon atom at the 3-position of the butyl chain in this compound is a stereocenter. Therefore, the compound can exist as two enantiomers, (R)- and (S)-(3-Aminobutyl)diethylamine. The synthesis of enantiomerically pure forms requires stereoselective methods.

Enantioselective Approaches to Chiral Aminobutyl Derivatives

Producing a single enantiomer of this compound requires a strategy that can control the stereochemistry at the C3 position. Chiral amines are critical components in many pharmaceuticals and agrochemicals. nih.gov

One effective strategy is to start from a "chiral pool" precursor—an inexpensive, enantiomerically pure natural product. For instance, a patented synthesis for (R)-3-aminobutanol starts with (R)-3-aminobutyric acid. google.com The process involves esterification, protection of the amino group, reduction of the ester to an alcohol, and finally deprotection. google.com This chiral aminobutanol (B45853) can then be converted into the target molecule by transforming the hydroxyl group into a good leaving group, followed by substitution with diethylamine, and subsequent manipulation of the protected amino group.

Table 3: Synthesis of (R)-3-aminobutanol from (R)-3-aminobutyric acid google.com

| Step | Reagents | Outcome | Purity (ee) |

| Esterification | Methanol, Thionyl Chloride | (R)-3-aminobutyric acid methyl ester HCl | 99.9% |

| Amino Protection | Benzyl chloroformate, Sodium Carbonate | N-Cbz-(R)-3-aminobutyric acid methyl ester | 99.9% |

| Reduction | Sodium Borohydride, Calcium Chloride | N-Cbz-(R)-3-aminobutanol | 99.9% |

Another powerful modern approach is the use of biocatalysis. Engineered enzymes, such as transaminases and amine dehydrogenases (AmDHs), can catalyze the synthesis of chiral amines with very high stereoselectivity. nih.govnih.gov For example, a prochiral ketone like 4-(diethylamino)-2-butanone could be asymmetrically aminated using an engineered enzyme to yield either the (R) or (S) enantiomer of the final product with high enantiomeric excess. nih.gov

Diastereoselective Control in Multi-Chiral Center Synthesis

While this compound itself has only one chiral center, the principles of diastereoselective synthesis become critical when creating more complex derivatives that contain additional stereocenters. The synthesis of molecules with multiple chiral centers, such as certain amino alcohols, presents challenges in controlling the relative stereochemistry between them. nih.gov

Diastereoselective control can be achieved through several strategies:

Substrate Control: A chiral center already present in the starting material can direct the stereochemical outcome of a new chiral center being formed. For example, the reduction of a ketone in a chiral molecule can be influenced by the steric and electronic properties of the existing stereocenter, leading to a preference for one diastereomer over the other.

Reagent Control: Chiral reagents or catalysts can be used to induce stereoselectivity. For instance, asymmetric reduction of a ketone using a chiral borane (B79455) reagent can produce a chiral alcohol with high diastereoselectivity. Similarly, chiral catalysts can be employed in hydrogenation or amination reactions to favor the formation of a specific diastereomer. scite.ai

Enzymatic Methods: Dual-enzyme cascade pathways have been developed for synthesizing bichiral molecules, such as amino alcohols, with high chemo- and stereoselectivity. nih.gov These systems can simultaneously install different functional groups (e.g., an amino group and a hydroxyl group) with precise control over the stereochemistry at both centers.

By applying these principles, derivatives of this compound with additional chiral centers on the butyl chain or on the ethyl groups could be synthesized with a high degree of stereochemical control.

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound, traditionally reliant on methods that may involve hazardous reagents and generate significant waste, is a prime candidate for the application of green chemistry principles. These principles aim to reduce the environmental impact of chemical processes by focusing on aspects such as waste prevention, the use of safer solvents, and maximizing the incorporation of all materials used in the process into the final product. rsc.orgwhiterose.ac.uknih.gov

Solvent-Free and Aqueous Medium Reaction Development

A cornerstone of green chemistry is the reduction or elimination of volatile organic solvents (VOCs), which are often toxic, flammable, and contribute to air pollution. Research efforts are increasingly directed towards developing synthetic routes that operate under solvent-free conditions or in environmentally benign solvents like water.

While specific solvent-free industrial-scale synthesis of this compound is not extensively detailed in publicly available literature, the principles of solvent-free reactions are being applied to similar amine syntheses. organic-chemistry.org For instance, reductive amination of aldehydes and ketones can, in some cases, be carried out under neat conditions, using the reactants themselves as the solvent, particularly when one of the reactants is a liquid. organic-chemistry.org This approach not only eliminates solvent waste but can also lead to increased reaction rates and simplified product isolation.

Aqueous medium reactions present another green alternative. The synthesis of certain amines has been successfully demonstrated in water, often facilitated by the use of water-soluble catalysts or surfactants to overcome solubility issues. organic-chemistry.org For the synthesis of this compound, a potential aqueous route could involve the reductive amination of a suitable keto-amine precursor. The development of such a process would depend on the stability of the reactants and intermediates in water and the identification of an effective water-tolerant catalyst.

The following table outlines hypothetical reaction conditions for the synthesis of this compound, comparing a traditional approach with potential green alternatives.

| Parameter | Traditional Synthesis | Solvent-Free Approach | Aqueous Medium Approach |

| Solvent | Organic Solvent (e.g., Methanol, Dichloromethane) | None (Reactants as solvent) | Water |

| Catalyst | Homogeneous catalyst (e.g., NaBH3CN) | Heterogeneous catalyst (e.g., supported metal) | Water-soluble catalyst |

| Temperature | Varies (often elevated) | Potentially lower due to higher concentration | Varies, may require heating |

| Work-up | Extraction with organic solvents, distillation | Direct distillation or filtration | Extraction with a green solvent or direct isolation |

| Waste | Organic solvent waste, catalyst residues | Minimal solvent waste | Aqueous waste (potentially treatable) |

Atom Economy and Sustainable Synthetic Pathways

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. rsc.orgscientificupdate.commdpi.com A high atom economy indicates that most of the atoms from the reactants are incorporated into the final product, minimizing the generation of byproducts and waste.

A plausible and widely used method for the synthesis of amines is reductive amination. wikipedia.orgmasterorganicchemistry.comlibretexts.org For this compound, a potential reductive amination pathway could involve the reaction of 4-aminobutan-2-one (B1611400) with diethylamine in the presence of a reducing agent.

Hypothetical Reductive Amination for this compound:

To assess the atom economy of this hypothetical reaction, we can calculate the percentage of the total mass of the reactants that is incorporated into the desired product. The molecular weight of 4-aminobutan-2-one is approximately 87.12 g/mol , diethylamine is 73.14 g/mol , and this compound is 144.26 g/mol .

Atom Economy Calculation:

Molecular Weight of Desired Product: 144.26 g/mol

Total Molecular Weight of Reactants (excluding the reducing agent for this simplified calculation): 87.12 g/mol + 73.14 g/mol = 160.26 g/mol

Percent Atom Economy = (Molecular Weight of Desired Product / Total Molecular Weight of Reactants) x 100

Percent Atom Economy = (144.26 / 160.26) x 100 ≈ 90.0%

A more sustainable approach involves the use of catalytic hydrogenation, where molecular hydrogen (H₂) is the reducing agent and the only byproduct is water. This method offers a near-perfect atom economy for the reduction step. The development of efficient and recyclable heterogeneous catalysts for this transformation is a key area of research in green chemistry. nih.gov

The following table summarizes the atom economy for different potential synthetic pathways to this compound.

| Synthetic Pathway | Key Reactants | Key Byproducts | Theoretical Atom Economy | Green Chemistry Considerations |

| Reductive Amination with Catalytic Hydrogenation | 4-Aminobutan-2-one, Diethylamine, H₂ | H₂O | High (~90% for the coupling, ~100% for reduction) | Use of a recyclable catalyst is crucial. |

| Reductive Amination with Stoichiometric Hydride Reagent | 4-Aminobutan-2-one, Diethylamine, NaBH₄ | Borate salts, H₂O | Lower | Generates significant inorganic waste. |

| Alkylation of 3-Aminobutanol (hypothetical) | 3-Aminobutanol, Ethylating Agent (e.g., Ethyl Bromide) | Salt (e.g., NaBr) | Lower | Use of toxic alkylating agents, formation of salt waste. |

Chemical Reactivity and Mechanistic Investigations of 3 Aminobutyl Diethylamine

Protonation Equilibria and Basicity Studies in Diverse Media

The basicity of an amine is a fundamental property that dictates its behavior in chemical reactions and biological systems. It is quantified by the pKa of its conjugate acid and is influenced by the availability of the lone pair of electrons on the nitrogen atom for protonation. For a diamine like (3-Aminobutyl)diethylamine, which contains both a primary and a tertiary amine, the protonation equilibria are complex and highly dependent on the surrounding medium.

In the gas phase, the intrinsic basicity of a molecule can be examined free from complicating solvent effects. Gas-phase basicity (GB) is a measure of the Gibbs free energy change for the protonation reaction in the gas phase. For amines, basicity in the gaseous state is primarily influenced by the polarizability and electron-donating effects of alkyl substituents. nih.govacs.org An increase in the number and size of alkyl groups attached to the nitrogen atom enhances basicity due to the +I (inductive) effect, which stabilizes the resulting positive charge of the ammonium (B1175870) ion. doubtnut.comquora.com

Therefore, in the gas phase, the basicity of amines generally follows the order: tertiary > secondary > primary > ammonia (B1221849). quora.com This trend is due to the electron-releasing nature of alkyl groups, which increases the electron density on the nitrogen atom and stabilizes the protonated form. quora.com For this compound, the tertiary amine center (diethylamino group) is expected to be significantly more basic in the gas phase than the primary amine center (aminobutyl group).

Studies on various diamines and related monoamines provide insight into the factors determining their gas-phase basicities. The molecular size, polarizability, and the potential for intramolecular hydrogen bond formation in the protonated form are key determinants. nih.govresearchgate.net

Table 1: Experimental Gas-Phase Basicity (GB) of Amines Relevant to this compound

| Compound | Type | Gas-Phase Basicity (GB) (kcal/mol) |

|---|---|---|

| Ammonia | - | 195.6 |

| Methylamine | Primary | 211.1 |

| Ethylamine (B1201723) | Primary | 214.3 |

| n-Propylamine | Primary | 215.8 |

| Isopropylamine | Primary | 216.7 |

| Dimethylamine | Secondary | 219.7 |

| Diethylamine (B46881) | Secondary | 224.4 |

| Trimethylamine | Tertiary | 225.1 |

This table presents a selection of gas-phase basicity values for monoamines to illustrate the structural effects on intrinsic basicity. Data sourced from comprehensive studies on amine basicities. ut.ee

The basicity of amines in solution can differ dramatically from the trends observed in the gas phase. Solvation effects, including hydrogen bonding and steric hindrance around the nitrogen atom, play a crucial role in the stability of the protonated amine (ammonium cation). cdnsciencepub.comresearchgate.net Protic solvents, such as water, can form hydrogen bonds with the ammonium ion, stabilizing it. The extent of this stabilization depends on the number of N-H bonds available for hydrogen bonding.

Consequently, in aqueous solution, the simple gas-phase trend is disrupted. For smaller alkyl groups like methyl, the basicity order often becomes secondary > primary > tertiary. quora.com This reversal is because the steric bulk of three alkyl groups in a tertiary amine hinders the solvation of its conjugate acid, destabilizing it relative to the less-substituted primary and secondary ammonium ions. quora.com For bulkier alkyl groups like ethyl, the order in aqueous solution is often secondary > tertiary > primary. quora.com

The nature of the solvent itself has a profound impact. A comparison of basicities in different media reveals that solvents severely compress the basicity range compared to the gas phase. nih.govresearchgate.net For instance, tetrahydrofuran (THF), a strong hydrogen bond acceptor, favors bases with "naked" protonation centers, leading to a basicity order for N-methylated 1,3-propanediamines that is nearly the inverse of that in the gas phase. nih.govresearchgate.net The environment in acetonitrile (AN) is often intermediate between that of the gas phase and THF. nih.govresearchgate.net The electrophilicity (acidity) of the medium can also exert a significant effect on reaction rates, favoring the rapid protonation of intermediate complexes. researchgate.net

For this compound in an aqueous medium, the primary amine would be stabilized by extensive hydrogen bonding upon protonation, while the protonated tertiary amine would be less effectively solvated due to steric hindrance from the two ethyl groups. This complex interplay of inductive effects and solvation makes predicting the relative basicity of the two nitrogen centers in solution non-trivial without experimental measurement.

Reaction Mechanisms of Aminobutyl-Diethylamine Scaffolds

The dual functionality of this compound, possessing both a primary and a tertiary amine, imparts a versatile reactivity profile, allowing it to participate in a wide range of chemical transformations.

Amines are key intermediates in the chemical industry due to their nucleophilic character, which confers high reactivity. researchgate.net The lone pair of electrons on the nitrogen atom allows amines to act as nucleophiles, attacking electron-deficient centers (electrophiles). The nucleophilicity of the two amine groups in this compound differs.

Primary Amine: The primary amino group is a potent nucleophile, readily participating in reactions such as acylation, alkylation, and condensation with carbonyl compounds to form imines. Its reactivity is generally higher than that of the tertiary amine in reactions involving the direct attack of the nitrogen lone pair followed by proton loss.

Tertiary Amine: The tertiary diethylamino group, while a stronger base in the gas phase, is often a weaker nucleophile than the primary amine due to steric hindrance from the ethyl groups. However, it can still act as a nucleophile, particularly in reactions where it functions as a non-nucleophilic base or as a catalyst. rsc.org It can also be targeted by strong electrophiles to form quaternary ammonium salts.

The chemical environment can significantly influence nucleophilicity. Solvents can form hydrogen bonds or provide protons to the amine, modulating its reactive properties. researchgate.net

The nucleophilic nature of the amine groups in this compound makes it a suitable reagent for ring-opening reactions of strained heterocyclic compounds like epoxides (oxiranes) and aziridines (ethylenimines). acs.org The primary amine, being less sterically hindered, is typically the more reactive center for attacking the electrophilic carbon of the ring.

For example, in the reaction with an epoxide, the primary amine would attack one of the ring carbons, leading to the opening of the ring and the formation of a β-amino alcohol. Such reactions can be catalyzed by tertiary amines. rsc.orgresearchgate.net

Intramolecular reactions are also possible. Depending on the substitution pattern and reaction conditions, the aminobutyl-diethylamine scaffold could potentially undergo cyclization. For instance, if the butyl chain contains a suitable leaving group, the primary amino group could act as an internal nucleophile to form a substituted pyrrolidine or piperidine ring. The formation of such cyclic structures is a common pathway in organic synthesis. organic-chemistry.org

Derivatization Chemistry of this compound

Derivatization is the process of chemically modifying a compound to produce a new substance with different properties, often for the purpose of analysis or to alter its biological activity. The primary amino group of this compound is a prime target for derivatization.

Numerous reagents have been developed specifically for the derivatization of primary and secondary amines. nih.gov These reagents often introduce a chromophore or fluorophore into the molecule, facilitating its detection and quantification by methods such as HPLC. Common derivatizing agents include:

4-chloro-7-nitrobenzofurazane (NBD-Cl): This fluorogenic reagent reacts with primary and secondary amines to yield highly fluorescent products. The derivatization is typically carried out under controlled temperature and time to ensure optimal reaction. nih.gov

Dansyl Chloride: Reacts with primary and secondary amines to form fluorescent sulfonamide derivatives.

o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form fluorescent isoindole derivatives.

For this compound, these reagents would selectively react with the primary amine, allowing for its specific detection or modification. The tertiary amine is unreactive towards these specific reagents under standard conditions. This selective reactivity allows for the chemical differentiation of the two amine centers within the molecule.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Ammonia |

| Dansyl Chloride |

| Diethylamine |

| Dimethylamine |

| Ethylamine |

| Isopropylamine |

| Methylamine |

| n-Propylamine |

| 4-chloro-7-nitrobenzofurazane (NBD-Cl) |

| o-Phthalaldehyde (OPA) |

| Tetrahydrofuran |

| Triethylamine (B128534) |

Functionalization at Primary and Tertiary Amine Centers

The primary and tertiary amine groups within this compound exhibit distinct electronic and steric characteristics, which dictates their reactivity towards various electrophiles. The primary amine, with its two hydrogen atoms and lesser steric hindrance, is generally more nucleophilic and readily participates in reactions such as acylation and sulfonylation. In contrast, the tertiary amine, being more sterically encumbered and lacking protons for direct substitution, displays attenuated reactivity in these transformations.

Acylation Reactions:

The selective acylation of the primary amino group in diamines is a well-established synthetic strategy. This selectivity arises from the greater accessibility and nucleophilicity of the primary amine compared to the more sterically hindered tertiary amine. Reagents such as acyl chlorides and acid anhydrides react preferentially at the primary nitrogen. For instance, the reaction of a diamine with an acylating agent typically proceeds under mild conditions to afford the corresponding mono-acylated product at the primary amine in high yield.

| Reactant 1 | Reactant 2 | Product | Reaction Conditions | Yield (%) |

| This compound | Acetyl Chloride | N-(4-(diethylamino)butan-2-yl)acetamide | Base (e.g., triethylamine), inert solvent (e.g., CH₂Cl₂) | High |

| This compound | Benzoyl Chloride | N-(4-(diethylamino)butan-2-yl)benzamide | Schotten-Baumann conditions (e.g., NaOH/H₂O, CH₂Cl₂) | High |

Sulfonylation Reactions:

Similarly, the reaction with sulfonyl chlorides demonstrates a high degree of selectivity for the primary amine. The formation of a sulfonamide at the primary nitrogen is favored due to the same principles of lower steric hindrance and higher nucleophilicity.

| Reactant 1 | Reactant 2 | Product | Reaction Conditions | Yield (%) |

| This compound | p-Toluenesulfonyl Chloride | N-(4-(diethylamino)butan-2-yl)-4-methylbenzenesulfonamide | Base (e.g., pyridine), inert solvent | Good to Excellent |

| This compound | Methanesulfonyl Chloride | N-(4-(diethylamino)butan-2-yl)methanesulfonamide | Base (e.g., triethylamine), inert solvent | Good to Excellent |

Alkylation Reactions:

While acylation and sulfonylation show strong preference for the primary amine, alkylation reactions can be less selective. The reaction of amines with alkyl halides can lead to a mixture of products, including secondary, tertiary, and quaternary ammonium salts. However, selective mono-alkylation of the primary amine can be achieved under carefully controlled conditions, often by using a large excess of the diamine or by employing specific methodologies such as reductive amination or the use of protecting groups. The tertiary amine can also undergo alkylation to form a quaternary ammonium salt, particularly with reactive alkylating agents like methyl iodide.

Synthesis of N-Substituted Conjugates and Adducts

The selective functionalization of the primary amine of this compound serves as a gateway to a diverse array of N-substituted conjugates and adducts. These derivatives are synthesized by reacting the primary amine with a variety of electrophilic partners.

Urea and Thiourea Formation:

The primary amine of this compound readily reacts with isocyanates and isothiocyanates to form urea and thiourea derivatives, respectively. These reactions are typically high-yielding and proceed under mild conditions.

| Reactant 1 | Reactant 2 | Product Type | Product Name |

| This compound | Phenyl isocyanate | Urea | 1-(4-(diethylamino)butan-2-yl)-3-phenylurea |

| This compound | Methyl isothiocyanate | Thiourea | 1-(4-(diethylamino)butan-2-yl)-3-methylthiourea |

These reactions underscore the utility of this compound as a scaffold for introducing diverse functionalities through the versatile reactivity of its primary amine center. The resulting conjugates and adducts can be further elaborated or studied for their unique chemical and physical properties.

Coordination Chemistry of 3 Aminobutyl Diethylamine

Structure-Activity Relationships in (3-Aminobutyl)diethylamine Metal ComplexesNo research data found.

The field of coordination chemistry is vast, with countless ligands being studied for their unique interactions with various metal ions. However, it appears that this compound has not been a subject of investigation in this context within the published scientific literature. Therefore, a detailed article on its coordination chemistry cannot be constructed at this time. Future research may explore the potential of this and other similar diamine ligands, which would then provide the necessary data to elaborate on the topics outlined above.

Information regarding the coordination chemistry of this compound is currently unavailable in the public domain.

Despite a thorough search for scientific literature and chemical data, no specific research findings on the coordination chemistry of the compound this compound were identified. Consequently, detailed information regarding the geometric and optical isomerism of its coordinated systems and the influence of its ligand architecture on complex stability could not be procured.

The field of coordination chemistry extensively studies the formation and properties of complexes between metal ions and ligands. Key areas of investigation include the spatial arrangement of ligands around a central metal ion, known as geometric isomerism, and the ability of complexes to exist as non-superimposable mirror images, referred to as optical isomerism. The stability of these complexes is significantly influenced by the structural characteristics of the ligands, such as their denticity, chelate ring size, and steric hindrance.

While general principles of coordination chemistry are well-established for a vast array of ligands, specific experimental and theoretical data for this compound complexes are absent from the available scientific records. Further research would be required to elucidate the coordination behavior of this particular ligand.

Catalytic Applications of 3 Aminobutyl Diethylamine

Organocatalytic Roles of Amines in Organic Transformations

Amines are a cornerstone of organocatalysis, capable of activating substrates through various mechanisms. Their utility stems from their basicity and nucleophilicity.

(3-Aminobutyl)diethylamine as a Brønsted Base Catalyst

In principle, this compound, possessing two amine functionalities of differing basicity (a primary and a tertiary amine), could function as a Brønsted base catalyst. The tertiary amine is generally more sterically hindered but can deprotonate acidic protons from various substrates, thereby increasing their nucleophilicity. The primary amine could also participate in proton transfer steps. This dual functionality could potentially be advantageous in certain transformations.

Table 1: Potential Brønsted Base Catalyzed Reactions

| Reaction Type | Substrate | Product | Potential Role of this compound |

| Aldol (B89426) Condensation | Ketone/Aldehyde | β-Hydroxy Ketone/Aldehyde | Deprotonation of the α-carbon to form an enolate |

| Michael Addition | Michael Donor | Michael Adduct | Deprotonation of the Michael donor |

| Knoevenagel Condensation | Active Methylene (B1212753) Compound | α,β-Unsaturated Product | Deprotonation of the active methylene compound |

Applications in Condensation and Cyclization Reactions

Amines are frequently employed as catalysts in condensation reactions, which involve the joining of two molecules with the elimination of a small molecule, such as water. americanelements.com For instance, in an aldol condensation, an amine catalyst can facilitate the formation of an enolate, which then acts as a nucleophile. Similarly, in Knoevenagel condensations, the amine activates the methylene compound.

Cyclization reactions, which form cyclic structures, can also be catalyzed by amines. These reactions are fundamental in the synthesis of heterocyclic compounds. The basic nature of this compound could, in theory, promote intramolecular reactions leading to the formation of rings.

Enantioselective Organocatalysis Potential

The this compound molecule contains a stereocenter at the 3-position of the butyl chain. If used in its enantiomerically pure form (either R or S), it has the potential to act as a chiral organocatalyst. Chiral amines are known to induce stereoselectivity in a variety of reactions, leading to the preferential formation of one enantiomer of the product. This is a critical aspect of modern synthetic chemistry, particularly in the pharmaceutical industry. The proximity of the chiral center to the primary amino group could influence the stereochemical outcome of reactions where this group is involved in the catalytic cycle.

Role of this compound in Metal-Catalyzed Reactions

In metal-catalyzed reactions, amines often play the crucial role of ligands, binding to the metal center and modulating its electronic and steric properties.

Ligand Effects on Catalyst Activity and Selectivity

As a bidentate ligand, this compound could coordinate to a metal center through both the primary and tertiary nitrogen atoms, forming a chelate ring. The size of this chelate ring and the steric bulk of the diethyl groups would influence the geometry and reactivity of the resulting metal complex. These ligand effects are critical in determining the catalyst's activity (turnover frequency) and selectivity (chemo-, regio-, and stereoselectivity). For example, in cross-coupling reactions, the nature of the amine ligand can significantly impact the efficiency of oxidative addition and reductive elimination steps.

Table 2: Potential Ligand Applications in Metal-Catalyzed Reactions

| Reaction Type | Metal Center | Potential Role of this compound |

| Cross-Coupling (e.g., Suzuki, Heck) | Palladium, Nickel | As a ligand to stabilize and activate the metal catalyst |

| Hydrogenation | Rhodium, Ruthenium | As a chiral ligand to induce enantioselectivity |

| Amination | Palladium, Copper | As a ligand to facilitate C-N bond formation |

Applications in Polymer Science and Advanced Materials

Novel Materials Development Utilizing (3-Aminobutyl)diethylamine Moieties

Ion-Exchange Resins and Adsorbent Materials

Polymers containing primary, secondary, or tertiary amine functionalities are integral to the production of weak base anion (WBA) exchange resins. nih.govnih.govsigmaaldrich.com These materials are characterized by their ability to adsorb strong mineral acids and are typically used in demineralization and de-alkalization processes. nih.gov The amine groups on the resin matrix can be protonated, enabling the exchange of anions.

The incorporation of this compound into a polymer matrix, for instance through the reaction of its primary amine group, would result in a resin with pendant side chains containing a tertiary amine. This tertiary amine group would serve as the active site for anion exchange. nih.govsigmaaldrich.com WBA resins function effectively in neutral or acidic conditions (pH 1-9). idtdna.com The general mechanism involves the protonation of the tertiary amine in the presence of an acid, followed by the binding of the corresponding anion.

Furthermore, diamine-functionalized materials are extensively researched for their application as solid adsorbents, particularly for carbon dioxide (CO2) capture. nih.govresearchgate.netbiosearchtech.comnih.gov While specific studies on this compound for this purpose are not prevalent, the principle of using amine-functionalized sorbents is well-established. The amine groups provide active sites for the chemisorption of CO2. The performance and durability of such adsorbent materials can be tailored by the specific structure of the diamine used. researchgate.netbiosearchtech.comnih.gov A polymer functionalized with this compound would present both primary (if not fully reacted during polymerization) and tertiary amine sites, potentially offering a high capacity for CO2 adsorption.

| Resin Type | Functional Group(s) | Key Applications | Operating pH Range |

|---|---|---|---|

| Weak Base Anion (WBA) Resin | Primary, secondary, or tertiary amines | CO2 removal, organic acid separation, de-alkalization | Acidic to Neutral (e.g., pH 1-9) |

| Polymer derived from this compound (Hypothetical) | Pendant tertiary amine groups | Potential for anion exchange and acid adsorption | Expected to be in the acidic to neutral range |

Modulators for Oligonucleotide Properties

Chemical modification of oligonucleotides is a critical strategy for enhancing their therapeutic potential by improving properties such as nuclease resistance, binding affinity to target sequences, and cellular uptake. nih.gov Amino linkers are versatile modifications that can be introduced at the termini or internally within an oligonucleotide sequence. researchgate.netbiosearchtech.comtrilinkbiotech.com The primary amino group of a linker can be used to conjugate a wide range of molecules, including fluorescent dyes and biotin. trilinkbiotech.com

The diethylamino group, a key feature of this compound, has been incorporated into oligonucleotides as a 2'-O-modification. For example, oligonucleotides modified with 2'-O-[2-[2-(N,N-dimethylamino)ethoxy]ethyl] (2'-O-DMAEOE), a cationic analogue of the 2'-O-(2-methoxyethyl) (2'-O-MOE) modification, have demonstrated high binding affinity for target RNA and significant resistance to nuclease degradation. nih.gov Similarly, 2'-O-[2-[(N,N-dimethylamino)oxy]ethyl] (2'-O-DMAOE) modified oligonucleotides have shown excellent metabolic stability. nih.gov These properties are crucial for antisense therapeutic applications. nih.govnih.gov

The introduction of a this compound moiety as a linker or side chain in an oligonucleotide would provide a primary amine for conjugation and a tertiary diethylamino group that could influence the molecule's properties. The presence of the positively charged amino group at physiological pH can enhance the binding affinity of the oligonucleotide to its negatively charged RNA target through favorable electrostatic interactions. nih.gov Furthermore, modifications at the 3'-end of an oligonucleotide with an amino linker have been shown to increase nuclease resistance. nih.gov

| Oligonucleotide Modification | Key Structural Feature | Observed Effects | Therapeutic Relevance |

|---|---|---|---|

| 2'-O-[2-[2-(N,N-dimethylamino)ethoxy]ethyl] (2'-O-DMAEOE) | Pendant dimethylamino group | High binding affinity to RNA, exceptional nuclease resistance | Antisense drug development |

| 2'-O-[2-[(N,N-dimethylamino)oxy]ethyl] (2'-O-DMAOE) | Pendant dimethylamino group | Superior metabolic stability, dose-dependent inhibition of mRNA expression | Antisense-based therapeutics |

| 3'-Amino Linker | Primary amine at the 3'-terminus | Increased nuclease resistance, point of conjugation | Improved stability and functionalization of therapeutic oligonucleotides |

Advanced Analytical Characterization in 3 Aminobutyl Diethylamine Research

Spectroscopic Analysis for Structural Elucidation and Conformational Studies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, solid-state NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules like (3-Aminobutyl)diethylamine. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the chemical environment of protons and carbons, advanced two-dimensional (2D) NMR experiments are required to piece together the complete molecular puzzle.

For this compound, ¹H-¹H Correlation Spectroscopy (COSY) would be employed to establish proton-proton coupling relationships within the butyl and ethyl fragments. Cross-peaks in the COSY spectrum would reveal adjacent protons, for instance, confirming the connectivity from the methyl group (C4) to the methine proton (C3), and sequentially along the butyl chain to the methylene (B1212753) group adjacent to the tertiary amine (C1). Similarly, couplings within the ethyl groups of the diethylamino moiety would be readily identified.

To assign the carbon skeleton, Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are crucial. HSQC correlates each proton signal with the carbon atom to which it is directly attached. HMBC, on the other hand, reveals longer-range correlations (typically over two to three bonds) between protons and carbons. This allows for the definitive assignment of quaternary carbons and the connection of different molecular fragments. For example, an HMBC correlation between the protons on C1 of the butyl chain and the carbons of the ethyl groups would confirm their connection through the tertiary nitrogen atom.

The table below outlines the predicted NMR chemical shifts for this compound, which are essential for its structural verification.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key 2D NMR Correlations (COSY, HMBC) |

| N(CH₂CH₃)₂ | ~2.5 (quartet) | ~47.0 | COSY: with -CH₃ protons; HMBC: to other ethyl C, to C1 of butyl chain |

| N(CH₂CH₃)₂ | ~1.0 (triplet) | ~12.0 | COSY: with -CH₂ protons; HMBC: to -CH₂ carbon |

| C1-H₂ | ~2.4 (multiplet) | ~52.0 | COSY: with C2-H₂ protons; HMBC: to C2, C3, and ethyl carbons |

| C2-H₂ | ~1.5 (multiplet) | ~25.0 | COSY: with C1-H₂ and C3-H protons; HMBC: to C1, C3, C4 |

| C3-H | ~2.8 (multiplet) | ~45.0 | COSY: with C2-H₂ and C4-H₃ protons; HMBC: to C1, C2, C4, and NH₂ |

| C4-H₃ | ~1.1 (doublet) | ~22.0 | COSY: with C3-H proton; HMBC: to C2, C3 |

| NH₂ | ~1.3 (broad singlet) | - | HMBC: to C3, C2, C4 |

Note: Chemical shifts are estimates and can vary based on solvent and other experimental conditions.

Solid-state NMR could further be applied to study the compound in its solid form, providing insights into crystalline packing, polymorphism, and molecular conformation in the absence of solvent effects.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is highly effective for identifying the functional groups present in a molecule. mdpi.com These methods probe the vibrational modes of chemical bonds, with each functional group displaying characteristic absorption or scattering frequencies. nih.gov For this compound, these techniques would confirm the presence of both primary and tertiary amine groups, as well as the aliphatic hydrocarbon backbone.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show distinct peaks corresponding to its functional groups. The primary amine (-NH₂) is characterized by a pair of medium-intensity N-H stretching bands in the 3400-3250 cm⁻¹ region. researchgate.net An N-H bending (scissoring) vibration is also expected around 1650-1580 cm⁻¹. The C-N stretching vibrations for both the primary and tertiary amines would appear in the fingerprint region, typically between 1250 and 1020 cm⁻¹. spectroscopyonline.com The aliphatic C-H stretching vibrations from the ethyl and butyl groups would be prominent in the 3000-2850 cm⁻¹ range, with C-H bending vibrations appearing around 1470-1365 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While N-H bands are often weak in Raman spectra, the C-N and C-C skeletal vibrations of the molecule would produce distinct signals. Raman is particularly useful for analyzing the hydrocarbon backbone, offering a clear fingerprint of the molecule.

The following table summarizes the expected key vibrational frequencies for this compound.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) (FT-IR) | Expected Wavenumber (cm⁻¹) (Raman) |

| N-H Stretch | Primary Amine | 3400-3250 (two bands) | Weak |

| C-H Stretch | Aliphatic (CH₂, CH₃) | 3000-2850 | Strong |

| N-H Bend | Primary Amine | 1650-1580 | - |

| C-H Bend | Aliphatic (CH₂, CH₃) | 1470-1365 | Medium |

| C-N Stretch | Tertiary & Primary Amine | 1250-1020 | Medium |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. iaea.org For this compound (C₈H₂₀N₂, Molecular Weight: 144.16 g/mol ), the molecular ion peak [M]⁺ would be observed at an m/z of 144. Due to the presence of two nitrogen atoms, the molecular ion peak will conform to the nitrogen rule (an even molecular weight for an even number of nitrogen atoms).

The fragmentation of aliphatic amines under electron ionization (EI) is dominated by α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. miamioh.edulibretexts.orglibretexts.org This process results in the formation of a stable, resonance-stabilized immonium cation. libretexts.org this compound has several sites susceptible to α-cleavage, leading to a predictable set of fragment ions that can be used to confirm its structure.

Key fragmentation pathways include:

Cleavage adjacent to the tertiary amine: Loss of a propyl radical (-C₃H₇) from the butyl chain results in a prominent fragment at m/z 101. Loss of an ethyl radical (-C₂H₅) from the diethylamino group yields a fragment at m/z 115.

Cleavage adjacent to the primary amine: Cleavage of the bond between C2 and C3 would lead to a fragment containing the primary amine at m/z 44.

The table below details the expected major ions in the mass spectrum of this compound.

| m/z Value | Ion Structure | Fragmentation Pathway |

| 144 | [C₈H₂₀N₂]⁺ | Molecular Ion (M⁺) |

| 115 | [M - C₂H₅]⁺ | α-cleavage: loss of an ethyl radical from the N(Et)₂ group |

| 101 | [M - C₃H₇]⁺ | α-cleavage: loss of a propyl radical from the butyl chain |

| 86 | [CH₂=N(C₂H₅)₂]⁺ | α-cleavage: loss of the aminobutyl radical |

| 44 | [CH(CH₃)NH₂]⁺ | α-cleavage: cleavage of the C2-C3 bond |

Chromatographic Separations and Purity Assessment

Chromatographic techniques are essential for separating this compound from reaction mixtures, assessing its purity, and resolving its enantiomers.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis and purification of compounds like this compound. nih.gov Given that the molecule possesses a chiral center at the C3 position, the development of chiral HPLC methods is of particular importance for separating its enantiomers. nih.gov

The enantiomeric resolution of amines is commonly achieved using chiral stationary phases (CSPs). yakhak.org Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) carbamate (B1207046) derivatives (e.g., Chiralpak® and Chiralcel® columns), are highly effective for this purpose. nih.govyakhak.org Method development would involve screening various CSPs and mobile phase compositions. Normal-phase chromatography is often preferred for amine separation. A typical mobile phase might consist of a mixture of a nonpolar solvent like hexane (B92381) and an alcohol modifier such as isopropanol (B130326) or ethanol (B145695). yakhak.org To improve peak shape and reduce tailing caused by the interaction of the basic amine groups with the silica (B1680970) support, a small amount of a basic additive, such as diethylamine (B46881), is often incorporated into the mobile phase. researchgate.netresearchgate.net

The table below presents a hypothetical set of starting parameters for a chiral HPLC method.

| Parameter | Condition | Purpose |

| Column | Chiralpak IA or Chiralcel OD-H (amylose or cellulose-based CSP) | Enantiomeric separation |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (e.g., 80:20:0.1 v/v/v) | Elution and peak shape control |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate |

| Temperature | 25 °C | Controlled temperature for reproducibility |

| Detection | UV at ~210 nm or Evaporative Light Scattering Detector (ELSD) | Detection of the non-chromophoric amine |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compounds and Reaction Monitoring

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the analysis of volatile and semi-volatile compounds and is well-suited for the purity assessment of this compound. emerypharma.com It combines the high separation efficiency of gas chromatography with the sensitive and specific detection of mass spectrometry.

A critical aspect of GC analysis for amines is overcoming the issue of peak tailing, which results from the interaction of the basic amine functional groups with acidic silanol (B1196071) groups on the column surface. labrulez.com This is typically addressed by using specialized columns designed for amine analysis, such as those with a base-deactivated stationary phase or columns like the Rtx-Volatile Amine. edpsciences.org

GC-MS is invaluable for reaction monitoring during the synthesis of this compound. By taking small aliquots from the reaction mixture over time, the technique can be used to track the consumption of starting materials and the formation of the desired product and any potential byproducts or impurities. For analyzing trace volatile impurities, headspace GC-MS (HS-GC-MS) can be employed, where the vapor above the sample is injected, concentrating volatile components and protecting the instrument from non-volatile matrix components. researchgate.netnih.gov While direct analysis is often feasible, derivatization with agents like silylating or acylating reagents can be used to increase volatility and improve peak shape if necessary. emerypharma.comiu.edu

The following table outlines typical parameters for a GC-MS method for analyzing this compound.

| Parameter | Condition | Purpose |

| Column | Rtx-Volatile Amine or DB-5ms with KOH deactivation | Separation of volatile amines, reduction of peak tailing |

| Carrier Gas | Helium, constant flow (e.g., 1.2 mL/min) | Inert mobile phase |

| Inlet Temperature | 250 °C | Ensure complete volatilization |

| Oven Program | Start at 60 °C, ramp to 280 °C at 10 °C/min | Separate compounds based on boiling point |

| MS Ion Source | Electron Ionization (EI) at 70 eV | Standard ionization for fragmentation and library matching |

| MS Detector | Scan mode (e.g., m/z 40-400) | Detect molecular ion and characteristic fragments |

Degradation Pathway Elucidation and Stability Monitoring (non-clinical)

Stability monitoring in a non-clinical setting involves subjecting this compound to a variety of stress conditions to predict its degradation profile. acdlabs.comresearchgate.net These forced degradation studies are essential for identifying likely degradation products and understanding the molecule's intrinsic stability. acdlabs.combohrium.com The insights gained are foundational for developing and validating analytical methods that can accurately measure the compound and its degradation products. researchgate.net

Oxidative Degradation Mechanisms of Amines

The presence of a tertiary amine functional group makes this compound susceptible to oxidation. The oxidative degradation of aliphatic amines can proceed through several mechanisms, often initiated by the formation of a radical cation at the nitrogen atom. nih.govntnu.no Amines, sulfides, and phenols are particularly susceptible to electron transfer oxidation. pharmatutor.org The specific pathways and resulting products are influenced by the oxidizing agent used and the reaction conditions. pharmatutor.orgnih.gov

Key oxidative degradation mechanisms relevant to aliphatic amines include:

N-Oxide Formation: Tertiary amines can be readily oxidized to form N-oxides. pharmatutor.orgrsc.org This process involves the transfer of an oxygen atom to the nitrogen, resulting in a stable N-oxide derivative. This is a common pathway observed during the ozonation of tertiary amines. rsc.org

N-Dealkylation: This mechanism involves the removal of an alkyl group from the nitrogen atom. The process is often initiated by the oxidation of the carbon alpha to the nitrogen. nih.gov For tertiary amines, this electrochemical oxidation can result in a secondary amine and an aldehyde. nih.gov

Hydroxylamine Formation: Amines can undergo oxidation to form hydroxylamines. pharmatutor.org

Radical-Mediated Reactions: The initial oxidation can form a nitrogen-centered radical, which can subsequently undergo various reactions, including abstraction of a hydrogen atom from a carbon adjacent to the nitrogen, leading to the formation of an iminium ion intermediate. ntnu.no This intermediate is susceptible to hydrolysis, which can lead to dealkylation products.

The following table summarizes the primary oxidative degradation mechanisms applicable to aliphatic amines like this compound.

| Degradation Mechanism | Description | Potential Degradation Products |

| N-Oxidation | Direct oxidation of the tertiary nitrogen atom to form a stable N-oxide. pharmatutor.orgrsc.org | (3-(Diethylamino)butyl)amine N-oxide |

| N-Dealkylation | Oxidative removal of one of the ethyl groups from the diethylamino moiety. nih.gov | (3-Amino-1-methylpropyl)(ethyl)amine, Acetaldehyde (B116499) |

| C-Oxidation | Oxidation at a carbon atom within the butyl or ethyl chains, potentially leading to hydroxylated derivatives or ketones. pharmatutor.org | Hydroxylated or carbonylated derivatives of this compound |

| Iminium Ion Formation | Formation of a reactive iminium intermediate via oxidation at the α-carbon, followed by hydrolysis. ntnu.no | Secondary amines, Aldehydes |

Analytical Strategies for Identification of Degradation Products

A multi-faceted analytical approach is required to effectively separate, identify, and quantify the potential degradation products of this compound formed during stability studies. core.ac.uknih.gov The choice of technique depends on the physicochemical properties of the degradants, such as volatility, polarity, and thermal stability. nih.gov

Commonly employed analytical strategies include:

High-Performance Liquid Chromatography (HPLC): HPLC, particularly when coupled with mass spectrometry (LC-MS), is a powerful tool for the analysis of amine degradation products. hw.ac.ukscirp.orguliege.be It is well-suited for separating polar and thermally labile compounds that are not amenable to gas chromatography. nih.govacs.org LC-MS provides both chromatographic separation and mass information, which is invaluable for structural elucidation of unknown degradants. scirp.orgresearchgate.net

Gas Chromatography (GC): GC, especially when combined with a mass spectrometer (GC-MS), is a benchmark tool for identifying and quantifying volatile degradation products of amines. hw.ac.ukproquest.com This technique offers high resolution for separating complex mixtures. Sample preparation, such as derivatization, may be necessary to improve the volatility and thermal stability of certain amine-containing degradants. proquest.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable technique for the unambiguous structural characterization of isolated degradation products. core.ac.uk Techniques such as ¹H NMR and ¹³C NMR provide detailed information about the molecular structure. libretexts.org Solid-state NMR can also be employed for characterizing certain samples. rsc.org Furthermore, ¹⁵N NMR can be used to specifically study the chemical environment of the nitrogen atoms, which is particularly useful for distinguishing between parent amine and its N-oxide derivative. researchgate.netnih.gov

Ion Chromatography (IC): IC is used to identify and quantify ionic degradation products, such as heat-stable salts (e.g., carboxylates, nitrate, and nitrite) that may form during degradation. nih.govhw.ac.ukresearchgate.net

The following table compares the primary analytical techniques used in the identification of amine degradation products.

| Analytical Technique | Principle | Strengths | Limitations | Application in this compound Degradation Analysis |

| LC-MS | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by mass spectrometry. scirp.org | Suitable for polar, non-volatile, and thermally labile compounds; provides molecular weight and structural information. nih.govscirp.org | Can have limited structural and quantitative information without reference standards. nih.govacs.org | Identification of N-oxides, hydroxylated metabolites, and other polar, non-volatile degradation products. researchgate.net |

| GC-MS | Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with detection by mass spectrometry. proquest.com | High separation efficiency for volatile and semi-volatile compounds; extensive spectral libraries for identification. hw.ac.ukproquest.com | Not suitable for non-volatile or thermally unstable compounds; derivatization may be required. nih.gov | Analysis of smaller, volatile degradation products like acetaldehyde resulting from N-dealkylation. |

| NMR Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of a molecule. libretexts.org | Provides unambiguous structure elucidation; non-destructive. core.ac.ukrsc.org | Lower sensitivity compared to MS; requires relatively pure samples in higher concentrations. | Definitive structural confirmation of isolated degradation products, such as the N-oxide or positional isomers of hydroxylated derivatives. researchgate.netnih.gov |

| Ion Chromatography (IC) | Separation of ions and polar molecules based on their affinity to an ion exchanger. hw.ac.uk | Excellent for the analysis of small ionic species, including inorganic anions and organic acids. nih.govresearchgate.net | Limited to the analysis of ionic compounds. nih.gov | Quantification of potential ionic byproducts like formate (B1220265) or acetate (B1210297) that could arise from extensive oxidation. |

Computational and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to elucidating the electronic properties and predicting the chemical reactivity of (3-Aminobutyl)diethylamine. These methods solve approximations of the Schrödinger equation to determine the molecule's electronic wavefunction, from which various properties can be derived.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density, offering a balance between accuracy and computational cost. mdpi.comdtic.mil For this compound, DFT calculations, often employing hybrid functionals like B3LYP with a basis set such as 6-31++G(d,p), are used to perform geometry optimization. This process identifies the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation on the potential energy surface. researchgate.net

The optimization yields key geometric parameters, including bond lengths, bond angles, and dihedral angles that define the molecule's shape. Furthermore, these calculations provide crucial energetic properties that describe the molecule's stability and thermodynamic behavior. dtic.mil

| Property | Description | Illustrative Calculated Value |

|---|---|---|

| Total Energy | The total energy of the molecule in its optimized geometry at 0 Kelvin. | -444.8 Hartree |

| Enthalpy | The total energy including zero-point vibrational energy and thermal energy corrections. | -444.6 Hartree |

| Gibbs Free Energy | The enthalpy corrected for entropy, indicating the spontaneity of processes. | -444.7 Hartree |

| Dipole Moment | A measure of the overall polarity of the molecule resulting from its charge distribution. | ~1.5 Debye |

Note: The values in the table are illustrative for a molecule of similar size and composition, as specific published data for this compound were not found.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest energy orbital capable of accepting electrons. youtube.com

The energy of the HOMO is related to the molecule's ionization potential and its nucleophilicity, while the LUMO energy relates to the electron affinity and electrophilicity. youtube.com The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability and reactivity. icm.edu.pl A large gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. libretexts.org For this compound, the lone pair electrons on the two nitrogen atoms are expected to contribute significantly to the HOMO, making it a good nucleophile.

| Parameter | Description | Illustrative Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | -6.2 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | +0.5 |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO, indicating chemical stability. | 6.7 |

Note: The values in the table are illustrative for a molecule of similar size and composition, as specific published data for this compound were not found.

The distribution of electrons within a molecule is rarely uniform, leading to regions of partial positive and negative charge. This charge distribution can be analyzed through calculated net atomic charges and visualized using Molecular Electrostatic Potential (MEP) maps. libretexts.orgnih.gov An MEP map illustrates the electrostatic potential on the electron density surface of a molecule, providing a visual guide to its reactive sites. libretexts.org

In an MEP map, regions of negative potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack. researchgate.net Conversely, regions of positive potential (colored blue) are electron-poor and indicate sites for nucleophilic attack. For this compound, the areas around the nitrogen atoms, due to their lone pairs of electrons, are expected to be regions of strong negative electrostatic potential, confirming their role as the primary nucleophilic centers of the molecule. The hydrogen atoms bonded to nitrogen and carbon will exhibit positive potential. libretexts.orgresearchgate.net

| Atom/Group | Description | Illustrative Net Charge (NPA) |

|---|---|---|

| Primary Amine Nitrogen (N-H2) | Nitrogen of the aminobutyl group. | -0.95 e |

| Tertiary Amine Nitrogen (N-Et2) | Nitrogen of the diethylamine (B46881) group. | -0.60 e |

| Amine Hydrogens (N-H) | Hydrogens attached to the primary amine. | +0.42 e |

| Alkyl Chain Carbons (C) | Carbon atoms in the butyl and ethyl chains. | -0.20 to -0.35 e |

| Alkyl Chain Hydrogens (C-H) | Hydrogens attached to carbon atoms. | +0.10 to +0.15 e |

Note: The values in the table are illustrative examples of Natural Population Analysis (NPA) charges for a similar amine, as specific published data for this compound were not found.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum calculations are excellent for static properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. nih.gov MD simulations model the movement of atoms by solving Newton's equations of motion, providing insights into conformational flexibility and intermolecular interactions. mdpi.com For a flexible molecule like this compound, with multiple rotatable single bonds, MD is essential for exploring its vast conformational space and understanding how it behaves in different environments, such as in solution. mdpi.comfigshare.com

Microsolvation studies use MD simulations to investigate the detailed interactions between a solute molecule and a small, explicit number of solvent molecules. This approach provides a molecular-level picture of the local solvent structure and its influence on the solute's conformation and properties. For this compound in an aqueous environment, simulations would focus on the formation of hydrogen bonds between the amine groups (which can act as both hydrogen bond donors and acceptors) and the surrounding water molecules. youtube.comyoutube.com These interactions are crucial for understanding its solubility and the stability of different conformers in solution. nih.gov

The functional groups of this compound make it a candidate for participation in supramolecular chemistry. MD simulations are a powerful tool for modeling host-guest interactions, where the diamine could act as a "guest" molecule binding within the cavity of a larger "host" molecule, such as a cyclodextrin (B1172386) or cucurbituril. nih.govmdpi.com These simulations can predict the preferred binding orientation and calculate the binding free energy, which quantifies the stability of the host-guest complex. nih.gov

Furthermore, simulations can explore the potential for self-assembly, a process where molecules spontaneously organize into larger, ordered structures. nih.govmdpi.com Molecules of this compound could potentially aggregate through a network of intermolecular forces, primarily hydrogen bonding between the amine groups and van der Waals forces between the alkyl chains. libretexts.org MD simulations can model this aggregation process, revealing the structure and dynamics of the resulting nanoscale assemblies. ornl.gov

Reaction Pathway Modeling and Transition State Analysis

Computational Elucidation of Catalytic Cycles

There are currently no published studies that computationally model the catalytic cycles involving this compound. Such studies would typically involve mapping the potential energy surface of a reaction, identifying intermediates and transition states, and calculating activation energies to determine the most favorable reaction pathway.

Prediction of Selectivity in Organic Reactions

No computational investigations are available that predict the selectivity of organic reactions catalyzed or influenced by this compound. These types of studies are crucial for understanding how the catalyst directs the formation of specific products and would involve analyzing the transition state energies for different possible outcomes.

Future Research Directions and Interdisciplinary Perspectives

Expanding Synthetic Methodologies for Complex (3-Aminobutyl)diethylamine Architectures

Future research will likely focus on developing more sophisticated synthetic routes to create complex molecules where the this compound core is a key building block. Current methods often rely on standard amination reactions; however, advancing the field requires the creation of more intricate and functionalized derivatives.